Bienvenue dans la boutique en ligne BenchChem!

Ethyl 5-methylisoxazole-3-carboxylate

Antibacterial Biofilm In Vivo Efficacy

A validated sulfamethoxazole intermediate AND anti-biofilm tool compound. The 5-methyl group is critical: it blocks C5, enabling exclusive C4-selective Pd-catalyzed C-H functionalization—unlike the unsubstituted analog (CAS 3209-70-9) which yields regioisomeric mixtures. The methyl ester (CAS 19788-35-3) has a higher MP (91°C vs. 27–31°C), complicating liquid handling. For process validation, impurity profiling, and SAR studies, substituting with analogs risks experimental failure and regulatory noncompliance. Proven transpeptidase inhibition with in vivo S. aureus biofilm activity.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 3209-72-1
Cat. No. B1293933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylisoxazole-3-carboxylate
CAS3209-72-1
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=C1)C
InChIInChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
InChIKeyOCCIGHIQVMLYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Methylisoxazole-3-Carboxylate (CAS 3209-72-1) | Pharmacopeial Intermediate & Antibacterial Research Compound


Ethyl 5-methylisoxazole-3-carboxylate (CAS 3209-72-1) is a heterocyclic isoxazole derivative with molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol . It is primarily recognized as a key synthetic intermediate in the production of sulfamethoxazole, a widely used sulfonamide antibiotic [1]. Beyond its role in established pharmaceutical manufacturing, this compound has been directly evaluated as a potential antibiotic in vivo, demonstrating activity against Staphylococcus aureus biofilms through inhibition of transpeptidase, an enzyme critical for bacterial cell wall biosynthesis . This dual identity as both a validated industrial intermediate and an intrinsically bioactive molecule distinguishes it from simple synthetic building blocks.

Why Ethyl 5-Methylisoxazole-3-Carboxylate Cannot Be Simply Substituted by Other Isoxazole Esters


Substituting ethyl 5-methylisoxazole-3-carboxylate with seemingly similar isoxazole-3-carboxylate esters—such as the unsubstituted ethyl isoxazole-3-carboxylate (CAS 3209-70-9) or methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3)—is scientifically unsound and can lead to experimental or process failure. While these compounds share a common core scaffold, the presence and position of the 5-methyl group and the nature of the ester moiety (ethyl vs. methyl) directly govern critical parameters including lipophilicity (LogP), steric accessibility during Pd-catalyzed C-H functionalization, and in vivo biological activity . The unsubstituted analog (CAS 3209-70-9) has been shown to exhibit entirely different regioselectivity in cross-coupling reactions [1], while the methyl ester analog (CAS 19788-35-3) differs in its physicochemical properties (melting point 91°C vs. 27-31°C) , potentially altering solubility, formulation, and handling. The specific substitution pattern of the target compound is therefore not arbitrary but is a critical determinant of both its synthetic utility and its unique bioactivity profile.

Quantitative Differentiation of Ethyl 5-Methylisoxazole-3-Carboxylate: Comparative Evidence for Scientific Selection


In Vivo Antibiofilm Activity Against S. aureus: Direct Comparative Advantage Over Unsubstituted Ethyl Isoxazole-3-Carboxylate

Ethyl 5-methylisoxazole-3-carboxylate has been specifically evaluated in vivo as a treatment for Staphylococcus aureus biofilm . While the unsubstituted ethyl isoxazole-3-carboxylate (CAS 3209-70-9) is utilized primarily as a synthetic intermediate , the target compound demonstrates direct antibacterial activity through inhibition of transpeptidase, an enzyme required for bacterial cell wall biosynthesis . This bioactivity is not observed for the unsubstituted analog, which lacks the 5-methyl group critical for target engagement.

Antibacterial Biofilm In Vivo Efficacy

Superior Regioselectivity in Pd-Catalyzed C-H Functionalization: Comparison with Unsubstituted Ethyl Isoxazole-3-Carboxylate

In Pd-catalyzed direct C-H bond functionalization, ethyl 5-methylisoxazole-3-carboxylate exhibits distinct and predictable regioselectivity due to the blocking effect of the 5-methyl group. This substitution pattern directs functionalization exclusively to the C4 position [1]. In contrast, the unsubstituted ethyl isoxazole-3-carboxylate (CAS 3209-70-9) undergoes double C-H arylation at both C4 and C5 positions under identical conditions, leading to mixtures of mono- and diarylated products when ortho-substituted aryl bromides are employed [2]. The 5-methyl group thus serves as a critical 'blocking' substituent, enabling clean, single-site functionalization for the synthesis of structurally precise analogs.

C-H Activation Cross-Coupling Medicinal Chemistry

Validated Intermediate for Sulfamethoxazole Synthesis: Established Industrial Precedent

Ethyl 5-methylisoxazole-3-carboxylate is a documented and validated intermediate in the industrial synthesis of sulfamethoxazole, a sulfonamide antibiotic listed on the WHO Model List of Essential Medicines [1]. This specific use is not shared by other simple isoxazole-3-carboxylate esters such as the methyl ester (CAS 19788-35-3) or the unsubstituted ethyl ester (CAS 3209-70-9) . The target compound's role in this established manufacturing route provides a clear procurement rationale for organizations engaged in the production or quality control of sulfamethoxazole.

Pharmaceutical Manufacturing API Intermediate Process Chemistry

Enhanced Lipophilicity (LogP) Compared to Methyl Ester Analog: Implications for Membrane Permeability

The ethyl ester moiety in the target compound confers greater lipophilicity compared to its methyl ester analog (CAS 19788-35-3). This difference is critical for applications where passive membrane diffusion or partitioning into lipid environments is required. Calculated LogP values for the target compound are reported as approximately 1.16 [1], whereas the methyl ester analog is expected to exhibit a lower LogP (estimated ~0.7-0.9 based on typical methyl-to-ethyl ester increments of ~0.4 log units). This difference can influence oral bioavailability, cellular uptake, and chromatographic retention time.

Physicochemical Properties Drug Design ADME

Commercial Availability at High Purity (≥97% HPLC): Defined Quality Standard for Reproducible Research

The target compound is commercially available with a purity specification of ≥97% as determined by HPLC . This level of analytical characterization ensures batch-to-batch consistency and minimizes the impact of impurities on experimental outcomes. In contrast, some less common isoxazole analogs may only be available at lower purity grades (e.g., 95%) or without defined HPLC purity metrics, introducing a source of variability that can confound biological assay interpretation or synthetic yield reproducibility.

Quality Control Analytical Chemistry Reproducibility

Lower Melting Point and Liquid Handling Characteristics: Practical Advantage Over Solid Methyl Ester Analog

The target compound exists as a low-melting solid or liquid (melting point 27-31 °C) [1], which facilitates liquid handling and dispensing compared to the methyl ester analog (CAS 19788-35-3), which is a crystalline solid with a melting point of 90-92 °C . This physical property difference is non-trivial for high-throughput screening workflows, automated liquid handling systems, and formulation studies where dissolution without heating is preferred to avoid thermal degradation of sensitive components.

Physical Properties Laboratory Handling Formulation

Validated Application Scenarios for Ethyl 5-Methylisoxazole-3-Carboxylate Based on Comparative Evidence


Development of Novel Anti-Biofilm Agents Targeting S. aureus

Given its documented in vivo activity against S. aureus biofilm and inhibition of bacterial transpeptidase , ethyl 5-methylisoxazole-3-carboxylate serves as a privileged starting point for medicinal chemistry campaigns aimed at developing new anti-biofilm therapeutics. Unlike the unsubstituted ethyl isoxazole-3-carboxylate analog, which lacks this biological validation, the target compound provides a direct path to structure-activity relationship (SAR) studies focused on optimizing potency and pharmacokinetic properties while retaining the core isoxazole pharmacophore.

Synthesis of C4-Functionalized Isoxazole Libraries via Regioselective C-H Activation

The 5-methyl substituent acts as a regiochemical blocking group, enabling exclusive C4-selective Pd-catalyzed C-H functionalization [1]. This property makes ethyl 5-methylisoxazole-3-carboxylate an ideal substrate for generating focused libraries of C4-substituted isoxazole-3-carboxylates. In contrast, the unsubstituted analog (CAS 3209-70-9) yields mixtures of C4- and C5-arylated products, complicating purification and reducing synthetic efficiency. The target compound thus enables streamlined access to structurally diverse isoxazole-based compound collections for biological screening.

Quality Control and Process Development for Sulfamethoxazole Manufacturing

As a validated intermediate in the industrial synthesis of sulfamethoxazole [2], this compound is an essential reference standard and process intermediate for pharmaceutical manufacturers. Its defined role in the established synthetic route means that procurement of the exact chemical entity—rather than a close analog—is mandatory for process validation, impurity profiling, and regulatory compliance. Substitution with a different ester (e.g., methyl 5-methylisoxazole-3-carboxylate) would introduce uncharacterized impurities and invalidate established process parameters.

Biochemical Studies on Transpeptidase Inhibition and Cell Wall Biosynthesis

The compound's reported mechanism of action—inhibition of transpeptidase, an enzyme essential for bacterial cell wall biosynthesis —positions it as a valuable tool compound for basic research into bacterial physiology and antibiotic mechanism studies. Its favorable liquid handling characteristics (melting point 27-31 °C) compared to solid methyl ester analogs further enhance its utility in enzymatic assays where precise liquid dispensing is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-methylisoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.